2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine

Lipophilicity Drug-likeness Partition coefficient

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine (CAS 343372-75-8) is a fully substituted pyridine derivative belonging to the aryl sulfonylpyridine class. It features a 2-chloro substituent, a 4-chlorophenylsulfonyl group at position 3, a methyl group at position 4, and a phenyl ring at position 6.

Molecular Formula C18H13Cl2NO2S
Molecular Weight 378.27
CAS No. 343372-75-8
Cat. No. B2560672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine
CAS343372-75-8
Molecular FormulaC18H13Cl2NO2S
Molecular Weight378.27
Structural Identifiers
SMILESCC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3
InChIInChI=1S/C18H13Cl2NO2S/c1-12-11-16(13-5-3-2-4-6-13)21-18(20)17(12)24(22,23)15-9-7-14(19)8-10-15/h2-11H,1H3
InChIKeyWMPKNGMORAFYES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine (CAS 343372-75-8): Procurement-Relevant Identity and Class Context


2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine (CAS 343372-75-8) is a fully substituted pyridine derivative belonging to the aryl sulfonylpyridine class. It features a 2-chloro substituent, a 4-chlorophenylsulfonyl group at position 3, a methyl group at position 4, and a phenyl ring at position 6 [1]. The compound carries the depositor synonym Bionet1_002908 and has a molecular formula of C18H13Cl2NO2S with a molecular weight of 378.3 g/mol [1]. It is cataloged as a research chemical by multiple suppliers, with a minimum purity specification of 95% (HPLC) per vendor Certificate of Analysis . The compound belongs to a scaffold class that has been investigated for kinase inhibition (e.g., ITK), COX-2 selective inhibition, antimicrobial activity, and thioredoxin reductase inhibition, although no primary biological data have been published for this specific congener as of the evidence cut-off date [2][3].

Why 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine Cannot Be Interchanged with Its Closest Analogs: A Quantitative Structural Accounting


Within the 2-chloro-4-methyl-6-phenylpyridine-3-sulfonyl chemotype, seemingly minor modifications to the sulfonyl appendage produce large shifts in lipophilicity, steric bulk, and electronic character that render simple substitution scientifically invalid. The target compound bears a 4-chlorophenylsulfonyl group directly attached via an S–C(sp²) bond, which maintains conjugation between the sulfone and the aromatic ring. Its closest purchasable analog, 2-chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine (CAS 339103-50-3), inserts a methylene spacer (S–CH₂–aryl), eliminating that conjugation, altering the dihedral angle at the sulfone, and increasing the molecular weight by 14 Da . A second analog, 2-chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine (CAS 343372-81-6), replaces the entire 4-chlorophenyl group with a methyl group, reducing the XLogP3 by 2.2 log units (from 5.3 to 3.1) and the molecular weight by 96.5 Da [1][2]. These are not incremental differences; they represent fundamentally distinct physicochemical entities that will partition, bind, and metabolize differently. The quantitative evidence below establishes exactly where these divergences are measurable and consequential.

Product-Specific Quantitative Differentiation of 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine Against Its Closest Analogs


Lipophilicity (XLogP3): A 2.2-Log-Unit Difference Versus the Methylsulfonyl Analog

The target compound, bearing a 4-chlorophenylsulfonyl group at position 3, has a computed XLogP3 of 5.3 [1]. The closest methylsulfonyl analog, 2-chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine (CAS 343372-81-6), has a computed XLogP3 of 3.1 [2]. This 2.2-log-unit difference corresponds to an approximately 160-fold difference in the n-octanol/water partition coefficient, meaning the target compound is far more lipophilic and will exhibit substantially different membrane permeability, protein binding, and in vivo distribution characteristics.

Lipophilicity Drug-likeness Partition coefficient

Molecular Weight and Heavy Atom Count: An Intermediate Scaffold Between Two Purchasable Analogs

The target compound has a molecular weight of 378.3 g/mol and a heavy atom count of 24 [1]. This positions it between the methylsulfonyl analog (CAS 343372-81-6; MW 281.76 g/mol, heavy atom count 18) [2] and the benzylsulfonyl analog (CAS 339103-50-3; MW 392.3 g/mol) . The target compound thus offers an intermediate size within the Rule-of-Five space (MW < 500) while retaining the aryl sulfone conjugation that the methyl analog lacks and avoiding the extra rotatable bond introduced by the benzyl analog.

Molecular weight Lead-likeness Fragment-based design

Rotatable Bond Count and Conformational Restriction: Rigidity Advantage Over the Benzylsulfonyl Analog

The target compound has 3 rotatable bonds [1], while the benzylsulfonyl analog (CAS 339103-50-3) has at least 4 rotatable bonds owing to the additional methylene (–CH₂–) bridge between the sulfone sulfur and the 4-chlorophenyl ring. The methylsulfonyl analog (CAS 343372-81-6) has only 2 rotatable bonds [2]. The target compound's intermediate rotatable bond count reflects a scaffold that retains the full aryl sulfone pharmacophore (direct S–aryl conjugation) without introducing the conformational flexibility—and associated entropic penalty upon target binding—inherent in the benzyl analog.

Conformational analysis Rotatable bonds Entropic penalty

Commercial Purity Specification: 95% Minimum Purity with Full Quality Assurance Documentation

The target compound is supplied by AKSci (Catalog No. 4044CF) with a minimum purity specification of 95% as determined by HPLC, backed by batch-specific Certificate of Analysis documentation . The methylsulfonyl analog (CAS 343372-81-6; AKSci 4049CF) and the 4-methylphenylsulfonyl analog (CAS 339017-13-9; AKSci 6182CF) are supplied at the same 95% minimum purity specification . The target compound is also listed on the ECHA Substance Infocard, confirming its presence in the EU regulatory inventory [1]. While purity parity exists across these analogs, the target compound's identity is confirmed by the PubChem-deposited InChIKey WMPKNGMORAFYES-UHFFFAOYSA-N, providing a unique and verifiable structural identifier for procurement authentication [2].

Purity specification Quality assurance Reproducibility

Class-Level Pharmacological Precedent: Sulfonylpyridines as Privileged Kinase and Enzyme Inhibitor Scaffolds

The sulfonylpyridine scaffold to which the target compound belongs has demonstrated validated pharmacological activity across multiple target classes. Sulfonylpyridine 4i showed sub-nanomolar affinity against ITK with selectivity over Lck, and its activity in the Jurkat cell-based assay was greatly improved over the benzylpyrimidine starting point [1]. In the COX-2 field, 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines achieved 106-fold COX-2 selectivity in human whole blood assays [2]. In the antimicrobial space, 4-hydroxy-2-(arylsulfonyl)pyridines showed activity against Gram-positive bacteria [3], and sulfonylpyridine derivatives demonstrated selective antichlamydial activity without affecting S. aureus or E. coli growth [4]. Additionally, pyridinyl sulfones have been patented as selective thioredoxin reductase 1 inhibitors with minimal glutathione reductase inhibition for cancer applications [5]. The target compound, with its 4-chlorophenylsulfonyl motif and 2-chloro synthetic handle, occupies a specific and testable position within this pharmacophore landscape that is distinct from the methylsulfonyl and benzylsulfonyl analogs.

Kinase inhibition ITK COX-2 Thioredoxin reductase

Synthetic Utility: The 2-Chloro Substituent as an Orthogonal Reactive Handle

The target compound bears a chlorine atom at the 2-position of the pyridine ring, which is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing sulfone group at the adjacent 3-position. This is a structural feature shared with the methylsulfonyl and benzylsulfonyl analogs but absent in non-chlorinated sulfonylpyridines. The presence of the 2-chloro group provides a chemically orthogonal derivatization site—compatible with palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) and SNAr with amines, alkoxides, or thiols—while leaving the 3-sulfonyl and 6-phenyl substituents intact [1]. This allows the target compound to serve as a late-stage diversification intermediate in parallel synthesis libraries, a role for which non-halogenated sulfonylpyridines are unsuited.

Synthetic handle Cross-coupling Nucleophilic aromatic substitution

High-Confidence Research and Industrial Application Scenarios for 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hit-Finding Campaigns Requiring a Lipophilic Aryl Sulfone Pharmacophore

The target compound's XLogP3 of 5.3 (Δ = 2.2 log units above the methylsulfonyl analog) [1] makes it the preferred choice for screening against kinase targets with hydrophobic ATP-binding pockets. The sulfonylpyridine scaffold has demonstrated sub-nanomolar ITK affinity [2], and the 4-chlorophenylsulfonyl group provides both the aryl conjugation and the elevated lipophilicity needed to access deep hydrophobic pockets. Researchers should select this compound over the methylsulfonyl analog (XLogP3 = 3.1) when the target binding site has a known preference for lipophilic aryl groups, or when cellular permeability is a primary screening concern. The 2-chloro group provides a tractable vector for subsequent hit-to-lead optimization via cross-coupling [3].

Structure-Activity Relationship Studies Mapping Sulfone Substituent Effects on Target Engagement

The target compound occupies a specific middle ground in a three-compound matrix: it has the direct S–aryl conjugation of the benzyl analog (S–CH₂–aryl in CAS 339103-50-3) but with lower molecular weight (378.3 vs. 392.3 g/mol) and one fewer rotatable bond [1]. This makes it an essential comparator in SAR studies designed to deconvolute the contributions of (a) sulfone conjugation, (b) lipophilicity, and (c) conformational flexibility to target binding. A systematic SAR panel including the methylsulfonyl analog (CAS 343372-81-6), the 4-chlorophenylsulfonyl target compound, and the 4-chlorobenzylsulfonyl analog (CAS 339103-50-3) would allow the research team to isolate each variable and generate a predictive pharmacophore model.

Antimicrobial Discovery Programs Targeting Intracellular or Gram-Positive Pathogens

The sulfonylpyridine class has validated antimicrobial precedent: 4-hydroxy-2-(arylsulfonyl)pyridines are active against Gram-positive bacteria [4], and sulfonylpyridine derivatives show selective antichlamydial activity [5]. The target compound's elevated lipophilicity (XLogP3 = 5.3) may confer superior cell envelope penetration against Gram-positive organisms and intracellular pathogens compared to the more hydrophilic methylsulfonyl analog. Procurement of this specific congener enables testing of the hypothesis that increased lipophilicity within the sulfonylpyridine class correlates with improved intracellular pathogen activity while maintaining the synthetic tractability of the 2-chloro handle for further optimization.

Chemical Biology Probe Development Leveraging the 2-Chloro Orthogonal Handle

For chemical biology applications requiring covalent or affinity-based probe attachment, the 2-chloro substituent—activated by the electron-withdrawing 3-sulfonyl group—offers a regioselective derivatization site that does not compromise the sulfone pharmacophore. The target compound can be elaborated via SNAr or Pd-catalyzed amination to introduce linker moieties (e.g., PEG chains, biotin, fluorophores) for pull-down experiments, PROTAC linker attachment, or fluorescent probe generation [3]. In this context, the choice between the target compound and its benzylsulfonyl analog hinges on whether the application demands the higher conformational rigidity (3 rotatable bonds) of the phenyl sulfone or the added flexibility (≥4 rotatable bonds) of the benzyl sulfone.

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